5-(Hydroxymethyl)-2-(piperidin-1-ylmethyl)tetrahydrofuran-2,3,4-triol
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Overview
Description
5-(Hydroxymethyl)-2-(piperidin-1-ylmethyl)tetrahydrofuran-2,3,4-triol is a complex organic compound that features a piperidine ring and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-(piperidin-1-ylmethyl)tetrahydrofuran-2,3,4-triol typically involves multi-step organic reactions. One possible route could involve the protection of hydroxyl groups, followed by the introduction of the piperidine moiety through nucleophilic substitution. Deprotection steps would then yield the final compound. Reaction conditions such as temperature, solvents, and catalysts would be optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability. Purification methods such as crystallization, distillation, or chromatography would be used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-2-(piperidin-1-ylmethyl)tetrahydrofuran-2,3,4-triol can undergo various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under acidic or basic conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Conditions involving strong nucleophiles like NaNH2 (Sodium amide) or organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield aldehydes or ketones, while reduction could produce primary or secondary alcohols.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in biochemical assays or as a building block for biologically active compounds.
Medicine: Exploration as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2-(piperidin-1-ylmethyl)tetrahydrofuran-2,3,4-triol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(Hydroxymethyl)-2-(methylamino)methyl oxolane-2,3,4-triol
- 5-(Hydroxymethyl)-2-(ethylamino)methyl oxolane-2,3,4-triol
Uniqueness
The uniqueness of 5-(Hydroxymethyl)-2-(piperidin-1-ylmethyl)tetrahydrofuran-2,3,4-triol lies in its specific structural features, such as the presence of the piperidine ring and multiple hydroxyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
61819-69-0 |
---|---|
Molecular Formula |
C11H21NO5 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-(piperidin-1-ylmethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C11H21NO5/c13-6-8-9(14)10(15)11(16,17-8)7-12-4-2-1-3-5-12/h8-10,13-16H,1-7H2 |
InChI Key |
BVMWEJIZXVVALO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
C1CCN(CC1)CC2(C(C(C(O2)CO)O)O)O |
61819-69-0 | |
Origin of Product |
United States |
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